molecular formula C11H10O2 B1581671 6-Methoxy-2-naphthol CAS No. 5111-66-0

6-Methoxy-2-naphthol

Cat. No. B1581671
CAS RN: 5111-66-0
M. Wt: 174.2 g/mol
InChI Key: WWPKRXOOVICNJY-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthol is a chemical compound with the molecular formula C11H10O2 . It is also known by other names such as 2-Hydroxy-6-methoxynaphthalene and 6-Methoxynaphthalen-2-ol .


Synthesis Analysis

6-Methoxy-2-naphthol can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . Another method involves the synthesis of (6-methoxy-2-naphthyl) propanamide derivatives, which have shown potential antibacterial activity .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-naphthol consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 174.196 Da and the monoisotopic mass is 174.068085 Da .


Chemical Reactions Analysis

6-Methoxy-2-naphthol is a reactant in the development of sirtuin inhibitors from pyrazolone and isoxazol-5-one cambinol analogs . It can also be used in the synthesis of (6-methoxy-2-naphthyl) propanamide derivatives .


Physical And Chemical Properties Analysis

6-Methoxy-2-naphthol has a density of 1.2±0.1 g/cm3, a boiling point of 336.7±15.0 °C at 760 mmHg, and a flash point of 211.8±5.3 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

properties

IUPAC Name

6-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPKRXOOVICNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199117
Record name 6-Methoxy-2-naphthol
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-naphthol

CAS RN

5111-66-0
Record name 6-Methoxy-2-naphthol
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Record name 5111-66-0
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Record name 6-Methoxy-2-naphthol
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Record name 6-Methoxy-2-naphthol
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Record name 6-METHOXY-2-NAPHTHOL
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Synthesis routes and methods

Procedure details

Potassium carbonate (1.244 g) was added to a solution of commercially available 2,6-dihydroxynaphthalene (961 mg) in N,N-dimethylformamide (100 ml), and the admixture was stirred at room temperature for 30 minutes. Dimethyl sulfate (1.14 ml) was slowly added dropwise to the mixture and the resulting mixture was further stirred at room temperature overnight. The reaction mixture thus prepared was neutralized with a 2N HCl solution and then partitioned between water and ethyl acetate, and the ethyl acetate layer was dried with anhydrous magnesium sulfate. After removing the solvent by distillation under reduced pressure, the resulting residue was purified by column chromatography on silica gel (eluting with chloroform/ethyl acetate) to obtain 307 mg of the title compound (yield: 29%).
Quantity
1.244 g
Type
reactant
Reaction Step One
Quantity
961 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 6-Methoxy-2-naphthol in chemical synthesis?

A1: 6-Methoxy-2-naphthol serves as a versatile building block in organic synthesis. One prominent application is its use in synthesizing oxygen-heterocyclic compounds, particularly pyran analogues, which have shown promising antimicrobial and antitumor activities . Additionally, it acts as a crucial starting material for creating β-Enaminonitrile-linked 8-Methoxy-1H-Benzo[f]Chromene derivatives. These derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting their potential in developing novel anticancer therapies .

Q2: How does the structure of 6-Methoxy-2-naphthol influence its reactivity?

A2: The structure of 6-Methoxy-2-naphthol, featuring both a hydroxyl (-OH) and a methoxy (-OCH3) group on the naphthalene ring, significantly influences its reactivity. The presence of these electron-donating groups enhances its reactivity towards electrophilic aromatic substitution reactions. This characteristic makes it a suitable substrate for reactions like tert-butylation, where the specific products formed are dependent on the reaction conditions and the reagent used .

Q3: What spectroscopic techniques are commonly employed to characterize 6-Methoxy-2-naphthol and its derivatives?

A3: Various spectroscopic methods are crucial for characterizing 6-Methoxy-2-naphthol and its derivatives. Researchers utilize Infrared (IR) spectroscopy to identify functional groups present in the molecule, such as the hydroxyl and methoxy groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, provides detailed information about the structure and connectivity of atoms within the molecule. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, further aiding in structural elucidation . For certain derivatives, especially those exhibiting interesting crystal structures, single-crystal X-ray diffraction analysis can be used to determine their three-dimensional structures at the atomic level .

Q4: Are there any studies investigating the Structure-Activity Relationship (SAR) of 6-Methoxy-2-naphthol derivatives?

A4: Yes, research has delved into the Structure-Activity Relationship (SAR) of 6-Methoxy-2-naphthol derivatives, specifically focusing on their anticancer activity. Studies on β-Enaminonitrile-linked 8-Methoxy-1H-Benzo[f]Chromenes, synthesized using 6-Methoxy-2-naphthol, have revealed that the presence and position of halogens on the phenyl ring significantly influence their cytotoxic activity. For instance, derivatives with a chlorine atom at the meta position of the phenyl ring displayed the most potent activity against various cancer cell lines . This understanding guides the development of more potent and selective anticancer agents based on the 6-Methoxy-2-naphthol scaffold.

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